molecular formula C16H22FN3O2 B2879546 1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea CAS No. 2380143-91-7

1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea

Cat. No.: B2879546
CAS No.: 2380143-91-7
M. Wt: 307.369
InChI Key: FLODTINOLZSYHO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl intermediate through a halogenation reaction.

    Morpholinylation: The morpholinyl group is then introduced via a nucleophilic substitution reaction.

    Urea Formation: Finally, the urea moiety is formed through a condensation reaction with an isocyanate or a carbamate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propylamine: Shares the fluorophenyl group but lacks the morpholinyl and cyclobutylmethyl groups.

    2-Methyl-2-(morpholin-4-yl)propylamine: Contains the morpholinyl group but differs in the rest of the structure.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2/c17-13-2-4-14(5-3-13)19-15(21)18-12-16(6-1-7-16)20-8-10-22-11-9-20/h2-5H,1,6-12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLODTINOLZSYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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